4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Aldose Reductase Inhibition Diabetes Complications Polyol Pathway

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid (CAS 439108-12-0; MFCD00098190) is a heterocyclic small molecule bearing a 1,2,4-oxadiazole core linked to a pyridine ring at the 3-position and a butyric acid chain at the 5-position. Its molecular formula is C₁₁H₁₁N₃O₃ (MW = 233.22 g·mol⁻¹), and it is predominantly supplied as a research-grade synthetic building block with a purity specification typically ≥95%.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 439108-12-0
Cat. No. B1635903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
CAS439108-12-0
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)CCCC(=O)O
InChIInChI=1S/C11H11N3O3/c15-10(16)6-3-5-9-13-11(14-17-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H,15,16)
InChIKeyBWRRWBIBNBVHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric Acid (CAS 439108-12-0): Procurement-Relevant Identity and Baseline Characteristics


4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid (CAS 439108-12-0; MFCD00098190) is a heterocyclic small molecule bearing a 1,2,4-oxadiazole core linked to a pyridine ring at the 3-position and a butyric acid chain at the 5-position . Its molecular formula is C₁₁H₁₁N₃O₃ (MW = 233.22 g·mol⁻¹), and it is predominantly supplied as a research-grade synthetic building block with a purity specification typically ≥95% . The compound has been annotated in public bioactivity databases as an aldose reductase (AKR1B1) inhibitor with a reported in vitro IC₅₀ of 12.4 µM [1]. It is catalogued under several synonyms, including 4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid and NSC743190, though the latter designation remains unverified in peer-reviewed primary literature and should be treated with caution .

Why Generic Substitution Fails for 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric Acid


The 1,2,4-oxadiazole scaffold tolerates multiple regioisomeric and substituent variations that profoundly alter target-binding profiles; the 3-pyridin-2-yl-5-butanoic acid substitution pattern of CAS 439108-12-0 is not interchangeable with other oxadiazole regioisomers (e.g., 1,3,4-oxadiazole) or with analogs bearing shorter carboxylic acid linkers . In vitro bioactivity data demonstrate that even closely related 1,2,4-oxadiazole congeners can exhibit divergent aldose reductase (AKR1B1) inhibitory potency—exemplified by the approximately 1.6-fold IC₅₀ difference between the target compound (12.4 µM) and its phenyl-benzoate analog (7.94 µM) [1]. Consequently, treating CAS 439108-12-0 as a generic “oxadiazole building block” risks introducing uncontrolled variables in structure–activity relationship (SAR) studies or biochemical assay campaigns.

Quantitative Differentiation Evidence for 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric Acid


Aldose Reductase (AKR1B1) Inhibitory Potency vs. Closest 1,2,4-Oxadiazole Analog

The target compound displayed an IC₅₀ of 12.4 µM against human recombinant AKR1B1 at pH 6.2 and 25 °C [1]. In the same target class, the structurally related 1,2,4-oxadiazole derivative 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate (BDBM39000) exhibited an IC₅₀ of 7.94 µM [2]. The approximately 1.6-fold potency difference arises solely from the replacement of the butyric acid terminus with a phenyl benzoate group, illustrating the non-interchangeability of 5-substituents on the 1,2,4-oxadiazole core for AKR1B1 affinity.

Aldose Reductase Inhibition Diabetes Complications Polyol Pathway

1,2,4-Oxadiazole Regioisomeric Identity Confers Distinct Biological Profile vs. 1,3,4-Oxadiazole Analogs

CAS 439108-12-0 contains the 1,2,4-oxadiazole regioisomer, in which the oxygen atom resides at position 2 and nitrogens at positions 1 and 4 of the five-membered ring . The alternative 1,3,4-oxadiazole scaffold (oxygen at position 1, nitrogens at 3 and 4) is commonly employed in phosphodiesterase and kinase inhibitors and exhibits markedly different hydrogen-bonding geometries and metabolic stability profiles [1]. While direct head-to-head AKR1B1 data for a 1,3,4-oxadiazole analog with identical substituents are not publicly available, the regioisomeric class distinction is a well-documented determinant of target selectivity and ADME parameters [1]. Procuring the incorrect oxadiazole regioisomer can abrogate target engagement or introduce off-target liabilities.

Regioisomerism Heterocyclic Chemistry Kinase Inhibition

Predicted Physicochemical Property Differentiation from Methyl Ester and Phenyl-Substituted Analogs

The computed physicochemical parameters for CAS 439108-12-0—density 1.3 ± 0.1 g·cm⁻³, boiling point 484.8 ± 51.0 °C, flash point 247.0 ± 30.4 °C —reflect its polar, hydrogen-bond-donating carboxylic acid terminus. Methyl esterification of the butyric acid group (predicted MW ~247.3, loss of H-bond donor capacity) is expected to increase logP by approximately 0.8–1.2 units and reduce aqueous solubility by 3- to 5-fold based on general ester-vs.-acid class behavior [1]. While these are predictive comparisons without experimental validation for this exact chemotype, the data underscore that the free carboxylic acid form offers superior aqueous compatibility for biochemical assays and conjugation chemistry.

Physicochemical Properties Drug-likeness Solubility

Purity Specification Differentiation Across Commercial Suppliers

Commercial purity specifications for CAS 439108-12-0 vary from 95% to ≥98% (NLT 98%) . A 3-percentage-point purity differential can correspond to a 2.5-fold difference in total impurity burden (5% vs. 2% impurities). For enzymatic assays conducted at compound concentrations near the IC₅₀ of 12.4 µM, impurities present at 5% could contribute spurious inhibition or fluorescence artifacts, whereas the higher-grade material reduces this confound. No impurity profiling data (e.g., HPLC chromatograms, residual solvent reports) are publicly available to permit a more granular comparator analysis.

Purity Quality Control Analytical Chemistry

Optimal Application Scenarios for 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric Acid Based on Quantitative Evidence


Aldose Reductase (AKR1B1) SAR Probe Compound

The validated AKR1B1 IC₅₀ of 12.4 µM positions CAS 439108-12-0 as a moderate-affinity starting point for polyol-pathway inhibitor design [1]. Its 5-butanoic acid terminus, when contrasted with the 7.94 µM phenyl benzoate analog, enables direct SAR interrogation of the 5-position substituent effect on AKR1B1 potency [2]. Researchers investigating diabetic complications or osmotic stress models can use this compound to benchmark new oxadiazole series against a publicly quantified activity baseline.

1,2,4-Oxadiazole Core Synthetic Intermediate for Kinase and HDAC Ligand Libraries

The 1,2,4-oxadiazole core, combined with a free carboxylic acid handle, makes CAS 439108-12-0 a versatile intermediate for amide coupling or esterification to generate diverse compound libraries [1]. The pyridin-2-yl substituent provides a metal-chelating motif relevant to kinase and HDAC inhibitor design [2]. Procurement of this specific regioisomer (rather than 1,3,4-oxadiazole alternatives) is essential when the target pharmacophore model requires the 1,2,4-oxadiazole hydrogen-bonding geometry [3].

Aqueous-Phase Biochemical Assay Development

The free carboxylic acid moiety confers superior aqueous solubility compared to ester or amide analogs, making this compound suitable for cell-free enzymatic assays (e.g., AKR1B1 NADPH-coupled readout) without requiring DMSO concentrations that may denature the target protein [1]. The NLT 98% purity grade further reduces the risk of impurity-driven artifacts in dose–response experiments conducted near the 12.4 µM IC₅₀ value [2].

Bioconjugation and Chemical Probe Synthesis

The butyric acid chain provides a four-carbon spacer between the oxadiazole pharmacophore and a conjugation site, enabling attachment of fluorophores, biotin, or solid-support linkers without steric interference with the pyridinyl-oxadiazole recognition element [1]. This application is directly enabled by the physicochemical properties—the carboxylic acid can be activated for NHS-ester or carbodiimide coupling under standard conditions—distinguishing it from methyl ester prodrug forms that require an additional hydrolysis step [2].

Quote Request

Request a Quote for 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.